N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(dimethylamino)benzamide
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Overview
Description
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(dimethylamino)benzamide is a synthetic organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolopyrimidine moiety and a dimethylaminobenzamide group, suggests it may have interesting pharmacological properties.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving triazolopyrimidines.
Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(dimethylamino)benzamide typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Propyl Chain: The triazolopyrimidine core is then functionalized with a propyl chain using alkylation reactions.
Coupling with Dimethylaminobenzamide: The final step involves coupling the functionalized triazolopyrimidine with dimethylaminobenzamide using amide bond formation techniques, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions could target the triazolopyrimidine ring or the amide bond, potentially leading to ring opening or amine formation.
Substitution: The aromatic ring in the dimethylaminobenzamide moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield N-oxides, while reduction might produce amines or alcohols.
Mechanism of Action
The mechanism of action of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(dimethylamino)benzamide would depend on its specific biological target. Generally, compounds with triazolopyrimidine structures can interact with enzymes, receptors, or nucleic acids, modulating their activity. The dimethylaminobenzamide group may enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(1,2,4-triazol-3-yl)propyl)-3-(dimethylamino)benzamide
- N-(3-(pyrimidin-4-yl)propyl)-3-(dimethylamino)benzamide
- N-(3-(1,2,4-triazol-5-yl)propyl)-3-(dimethylamino)benzamide
Uniqueness
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(dimethylamino)benzamide is unique due to the specific arrangement of the triazolopyrimidine and dimethylaminobenzamide moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
3-(dimethylamino)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c1-22(2)15-7-3-6-14(9-15)16(24)18-8-4-5-13-10-19-17-20-12-21-23(17)11-13/h3,6-7,9-12H,4-5,8H2,1-2H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFONPONMVNPTIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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